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Compound of Interest

Compound Name: 2-Methyl-7H-purin-6-ol

Cat. No.: B183897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the triflimide-

promoted functionalization of purines. The primary focus of this guide is the efficient, metal-free

C6-arylation of N7-substituted chloropurines, a key transformation for the synthesis of

biologically active molecules and functional organic materials. Triflimide (Tf₂NH), a strong

Brønsted acid, serves as a powerful promoter for the nucleophilic aromatic substitution (SNAr)

of halopurines with a variety of aromatic and heteroaromatic nucleophiles.[1][2]

Introduction
The functionalization of the purine scaffold is of significant interest in medicinal chemistry and

drug discovery due to the diverse biological activities exhibited by purine derivatives.[1]

Traditional methods for the synthesis of C6-arylpurines often rely on transition metal-catalyzed

cross-coupling reactions.[1] The triflimide-promoted protocol offers a valuable metal-free

alternative, proceeding under mild conditions with a broad substrate scope.[1][2] This method is

particularly effective for the C6-arylation of N7-substituted halopurines, which can be

challenging due to steric hindrance.[1][2] The reaction is typically carried out in

hexafluoroisopropanol (HFIP), a fluoroalcohol that facilitates the SNAr process.[1]

Quantitative Data Summary
The triflimide-promoted C6-arylation of N7-substituted 6-chloropurines has been demonstrated

with a range of aromatic and heteroaromatic nucleophiles, affording the corresponding
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products in good to excellent yields. The following table summarizes the reported yields for the

reaction of N7-methyl-6-chloropurine and N7-benzyl-6-chloropurine with various nucleophiles.
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Entry
Purine
Substrate

Aromatic
Nucleophile

Product Yield (%)

1
N7-Methyl-6-

chloropurine
Indole

6-(1H-Indol-3-

yl)-7-methyl-7H-

purine

85

2
N7-Methyl-6-

chloropurine
1-Methylindole

7-Methyl-6-(1-

methyl-1H-indol-

3-yl)-7H-purine

92

3
N7-Methyl-6-

chloropurine
1-Phenylindole

7-Methyl-6-(1-

phenyl-1H-indol-

3-yl)-7H-purine

88

4
N7-Methyl-6-

chloropurine
Naphthalene

7-Methyl-6-

(naphthalen-1-

yl)-7H-purine

75

5
N7-Methyl-6-

chloropurine

2-

Methoxynaphthal

ene

6-(2-

Methoxynaphthal

en-1-yl)-7-

methyl-7H-purine

80

6
N7-Methyl-6-

chloropurine
Anisole

6-(4-

Methoxyphenyl)-

7-methyl-7H-

purine

65

7
N7-Methyl-6-

chloropurine

1,3-

Dimethoxybenze

ne

6-(2,4-

Dimethoxyphenyl

)-7-methyl-7H-

purine

78

8
N7-Benzyl-6-

chloropurine
Indole

7-Benzyl-6-(1H-

indol-3-yl)-7H-

purine

82

9
N7-Benzyl-6-

chloropurine
1-Methylindole

7-Benzyl-6-(1-

methyl-1H-indol-

3-yl)-7H-purine

90
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Data extracted from Shoji, T., et al. (2021). Triflimide-Promoted Nucleophilic C-Arylation of

Halopurines to Access N7-Substituted Purine Biaryls. Chemical and Pharmaceutical Bulletin,

69(9), 886-891.[1]

Experimental Protocols
General Procedure for the Triflimide-Promoted Arylation of N7-Substituted Halopurines:

This protocol is based on the general method described by Shoji, et al.[1]

Materials:

N7-substituted 6-chloropurine (1.0 equiv)

Aromatic nucleophile (1.1 equiv)

Triflimide (Tf₂NH) (1.0 equiv)

Hexafluoroisopropanol (HFIP)

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath with temperature control

Thin-layer chromatography (TLC) plates and developing chamber

Rotary evaporator
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Glassware for extraction and filtration

Column for chromatography

Procedure:

To a stirred solution of the N7-substituted 6-chloropurine (e.g., 0.20 mmol) in

hexafluoroisopropanol (2 mL), add the aromatic nucleophile (0.22 mmol, 1.1 equiv).

Successively add triflimide (0.20 mmol, 1.0 equiv) to the reaction mixture.

Stir the resulting mixture at 60 °C for 24 hours.

Monitor the reaction progress by TLC until the starting halopurine is consumed.

Upon completion, cool the reaction mixture to room temperature and pour it into a saturated

aqueous solution of NaHCO₃ to neutralize the acid.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers and dry over anhydrous Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purify the crude product by flash column chromatography on silica gel to afford the desired

C6-arylated purine derivative.[1]

Visualizations
Proposed Reaction Mechanism:

The triflimide-promoted C6-arylation of N7-substituted halopurines is proposed to proceed

through a nucleophilic aromatic substitution (SNAr) mechanism. The strong Brønsted acid,

triflimide, is believed to activate the purine ring, facilitating the nucleophilic attack of the

aromatic compound.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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